Epsilon-viniferin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Properties

Studies suggest epsilon-viniferin might possess anti-inflammatory properties. Research published in "Bioscience, Biotechnology, and Biochemistry" found that epsilon-viniferin inhibited the production of inflammatory mediators in human macrophages [1]. This indicates its potential role in managing chronic inflammatory conditions.

Source

[1]

Neuroprotective Effects

Epsilon-viniferin's potential neuroprotective effects are also under investigation. Research in "Cell Death & Differentiation" suggests it might protect neurons from oxidative stress-induced damage [2]. This finding warrants further exploration of its potential role in neurodegenerative diseases like Alzheimer's and Parkinson's.

Source

[2]

Anti-Cancer Properties

Source

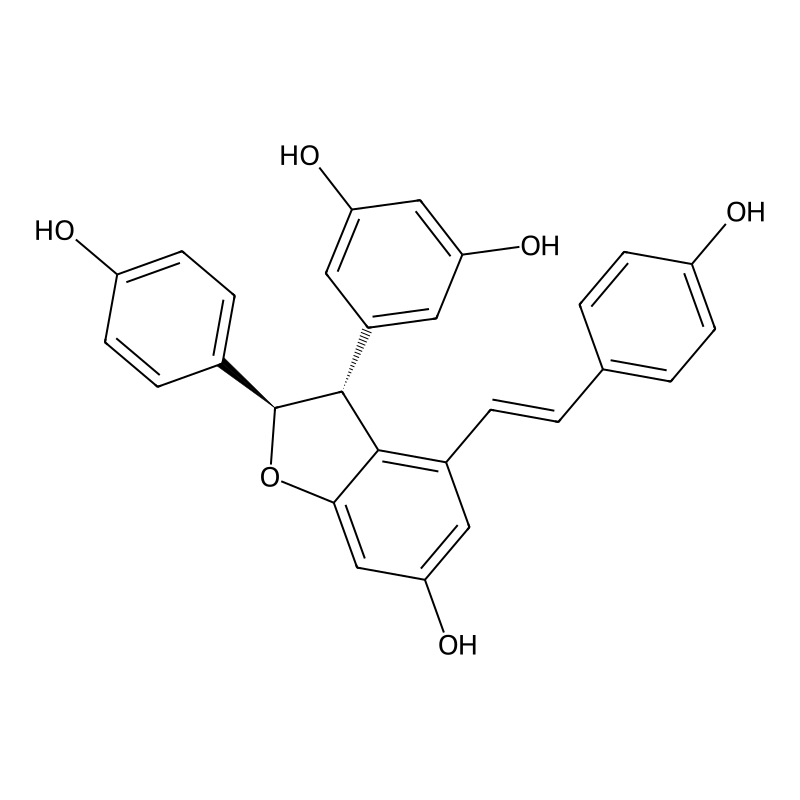

Epsilon-viniferin is a naturally occurring stilbenoid dimer primarily found in grapevines and other plants. It is structurally related to resveratrol, comprising two resveratrol units linked through a carbon-carbon bond. This compound has gained attention for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Epsilon-viniferin exhibits a molecular formula of C28H22O6 and a molecular weight of 454.5 g/mol .

- Oxidation: This compound can be oxidized to form quinones and other oxidative products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: Reduction reactions can yield dihydro derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The hydroxyl groups in epsilon-viniferin can engage in substitution reactions, leading to various derivatives through reagents such as acetic anhydride or benzoyl chloride .

Major Products Formed- Oxidation: Quinones and oxidative derivatives.

- Reduction: Dihydro derivatives.

- Substitution: Acetylated and benzoylated derivatives.

Epsilon-viniferin exhibits a range of biological activities:

- Antioxidant Properties: It scavenges free radicals, thereby reducing oxidative stress and cellular damage.

- Anti-inflammatory Effects: The compound inhibits pro-inflammatory enzymes and cytokines, contributing to reduced inflammation.

- Anticancer Activity: Epsilon-viniferin has shown potential in inhibiting cancer cell growth and inducing apoptosis through the activation of caspases and other apoptotic pathways .

Studies have indicated that epsilon-viniferin can enhance wound healing in vascular endothelial cells by stimulating nitric oxide production and activating specific cellular pathways .

Epsilon-viniferin can be synthesized through various methods:

- Oxidative Coupling of Resveratrol: This is the most common method, often utilizing laccase enzymes to catalyze the dimerization under mild conditions, typically in an aqueous medium at room temperature.

- Chemical Synthesis: Various synthetic routes have been explored, including ruthenium chloride-induced oxidative cyclization of trans-resveratrol, which allows for the production of epsilon-viniferin with high efficiency .

Industrial Production

Biotechnological methods involving genetically engineered microorganisms expressing laccase enzymes are also employed for large-scale production, ensuring high purity and yield.

Epsilon-viniferin has numerous applications across different fields:

- Pharmaceuticals: Investigated for its anticancer properties and potential therapeutic uses.

- Food Industry: Used as a natural antioxidant and preservative in food products.

- Cosmetics: Incorporated into cosmetic formulations for its antioxidant benefits .

Research has demonstrated that epsilon-viniferin interacts with various molecular targets, modulating pathways associated with oxidative stress and inflammation. Its ability to scavenge free radicals contributes to its protective effects against cellular damage. Additionally, studies have shown that epsilon-viniferin disrupts bacterial biofilms and enhances antibacterial activity against Gram-positive bacteria like Streptococcus pneumoniae .

Epsilon-viniferin is part of a broader class of stilbenoids, including other dimers like delta-viniferin and trans-viniferins. Here are some similar compounds:

| Compound | Structure Type | Key Properties |

|---|---|---|

| Delta-viniferin | Stilbenoid dimer | Antioxidant, anti-inflammatory |

| Trans-resveratrol | Monomer | Antioxidant, cardioprotective |

| Omega-viniferin | Stilbenoid dimer | Antimicrobial properties |

Uniqueness of Epsilon-Viniferin

Epsilon-viniferin is unique due to its specific structural configuration that enhances its biological activities compared to its analogs. Its dual resveratrol units contribute to more potent antioxidant effects and greater efficacy in wound healing compared to other stilbenoids like trans-resveratrol or delta-viniferin .

Epsilon-viniferin (C28H22O6, molecular weight: 454.47 g/mol) belongs to the stilbenoid class of phenolic compounds, characterized by a 1,2-diaryldihydrobenzofuran core. It is a dimer formed via oxidative coupling of two trans-resveratrol molecules, resulting in a stereochemically complex structure with two chiral centers (2R,3R configuration) and a trans-E double bond. The molecule features three aromatic rings interconnected by a dihydrofuran moiety, with hydroxyl groups at positions 4, 3', and 5' contributing to its polarity and hydrogen-bonding capacity.

Key structural attributes include:

- Stereochemistry: The (2R,3R) configuration distinguishes it from other viniferin isomers like δ-viniferin.

- Solubility: Poor aqueous solubility (sparingly soluble in water) but soluble in methanol, dimethyl sulfoxide (DMSO), and other organic solvents.

- Thermal Stability: Decomposes near 157°C, typical of phenolic compounds.

Comparative studies using nuclear magnetic resonance (NMR) and electronic circular dichroism (ECD) spectroscopy have confirmed its absolute configuration, critical for understanding its bioactivity.

Natural Occurrence and Biosynthetic Pathways

Epsilon-viniferin is predominantly found in grapevines (Vitis vinifera), particularly in canes, roots, and woody tissues. It serves as a phytoalexin, synthesized in response to stressors like UV irradiation, fungal infections, or mechanical damage. Other botanical sources include:

Biosynthesis

The compound arises from the oxidative dimerization of trans-resveratrol, mediated by enzymes such as peroxidases or laccases. Key steps involve:

- Radical Formation: Oxidation of resveratrol’s phenolic groups generates free radicals.

- Coupling: Radicals combine to form a dihydrobenzofuran intermediate.

- Stereochemical Fixation: Chiral centers establish through intramolecular cyclization.

In vitro synthesis methods, such as ruthenium chloride- or silver acetate-mediated coupling, yield racemic mixtures, though enantioselective routes remain challenging.

Historical Context and Discovery

Epsilon-viniferin was first isolated in 1977 by Langcake and Pryce from UV-irradiated grapevine leaves, marking it as one of the earliest characterized phytoalexins. Initial studies focused on its role in plant defense, with later research (2000s) elucidating its stereochemistry and bioactivity.

Milestones in Research:

- 2003: Structural revision of gnetin L, a related dimer, highlighted the importance of stereochemical analysis.

- 2019: Total synthesis achieved via bromination and BBr3-mediated demethylation, enabling large-scale production.

- 2023: Demonstrated efficacy in reducing amyloid plaques in Alzheimer’s disease models, surpassing resveratrol’s neuroprotective effects.

The compound’s low bioavailability (≤1% in plasma) has driven innovations in extraction and formulation, including natural deep eutectic solvents (NADES) and nanoparticle delivery systems.

Epsilon-viniferin represents a dimeric stilbenoid compound formed through the cyclodimerization of trans-resveratrol, exhibiting complex three-dimensional molecular architecture [1] [2]. The compound possesses the molecular formula C₂₈H₂₂O₆ with a molecular weight of 454.47 g/mol [1] [2] [3]. The structural framework consists of a 2,3-dihydrobenzofuran core system with multiple phenolic substituents, creating a rigid polycyclic structure with specific stereochemical requirements [1] [2].

The stereochemical configuration of epsilon-viniferin is characterized by two chiral centers at positions 2 and 3 of the dihydrobenzofuran ring system [1] [2]. The naturally occurring forms include both (+)-trans-epsilon-viniferin with (2S,3S) configuration and (-)-trans-epsilon-viniferin with (2R,3R) configuration [1] [2]. The trans-configuration refers to the spatial arrangement of the phenyl substituents relative to the benzofuran ring system, with the Chemical Abstracts Service (CAS) numbers 129170-22-5 and 62218-08-0 for the respective enantiomers [1] [2].

The molecular geometry exhibits an extended conjugated system resulting from the fusion of multiple aromatic rings, contributing to the compound's distinctive spectroscopic properties [4] [5]. The presence of six hydroxyl groups distributed across three phenolic rings provides multiple sites for hydrogen bonding and influences the compound's physicochemical behavior [1] [2] [3]. The rigid benzofuran core restricts molecular flexibility, resulting in a well-defined three-dimensional structure that impacts both its stability and biological activity [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₂₂O₆ | [1] [2] [3] |

| Molecular Weight (g/mol) | 454.47 | [1] [2] [3] |

| CAS Number | 62218-08-0 | [1] [2] [3] |

| Density (g/cm³) | 1.5 ± 0.1 | [6] [7] |

| Boiling Point (°C) | 694.8 ± 55.0 | [6] [7] |

| Flash Point (°C) | 374.0 ± 31.5 | [7] |

| Vapour Pressure at 25°C (mmHg) | 0.0 ± 2.3 | [7] |

| LogP (Octanol/Water) | 4.60-5.65 | [7] |

| Exact Mass (g/mol) | 454.142 | [7] |

| Polar Surface Area (Ų) | 110.38 | [7] |

Spectroscopic Characterization (UV-Vis, IR, NMR, MS)

Ultraviolet-Visible Spectroscopy

Epsilon-viniferin exhibits characteristic ultraviolet-visible absorption properties consistent with its extended conjugated stilbenoid structure [4] [5]. The compound displays a prominent absorption maximum at 285 nanometers, which reflects the electronic transitions within the conjugated aromatic system [4] [5]. This absorption wavelength is typical for stilbenoid dimers and represents π→π* electronic transitions across the extended conjugated framework [4] [5].

The ultraviolet-visible spectrum provides valuable information for structural identification and purity assessment of epsilon-viniferin preparations [4] [5]. The absorption characteristics are influenced by the extended conjugation resulting from the resveratrol dimerization, which creates a more complex electronic system compared to the monomeric precursor [4] [5].

| Parameter | Value | Reference |

|---|---|---|

| λ_max (nm) | 285 | [4] [5] |

| Solvent | Standard conditions | [4] [5] |

| Absorption Characteristics | Characteristic stilbenoid absorption | [4] [5] |

| Conjugated System | Extended conjugation from resveratrol dimer | [4] [5] |

Infrared Spectroscopy

The infrared spectroscopic profile of epsilon-viniferin reveals distinct absorption bands characteristic of its polyphenolic structure [4] [5]. The most prominent absorption occurs at 3400 cm⁻¹, corresponding to the stretching vibrations of the multiple hydroxyl groups present in the molecule [4] [5]. This broad, strong absorption band is typical of hydrogen-bonded phenolic hydroxyl groups and confirms the presence of the six hydroxyl substituents [4] [5].

Additional significant absorptions include bands at 1613 cm⁻¹ and 1606 cm⁻¹, which correspond to carbon-carbon double bond stretching vibrations within the aromatic ring systems [4] [5]. The band at 832 cm⁻¹ is characteristic of para-disubstituted benzene rings, providing information about the substitution pattern of the phenolic moieties [5]. These infrared spectroscopic signatures are essential for structural confirmation and quality control of epsilon-viniferin samples [4] [5].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| OH stretch | 3400 | Strong, broad | [4] [5] |

| C=C aromatic stretch | 1613 | Medium | [4] [5] |

| C=C stretch | 1606 | Medium | [5] |

| Para-disubstituted benzene | 832 | Medium | [5] |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about epsilon-viniferin through analysis of both proton and carbon-13 spectra [4] [8]. The proton nuclear magnetic resonance spectrum reveals characteristic signals for the various aromatic and aliphatic protons within the molecule [4] [5]. Key assignments include doublets at δ 7.21 and δ 6.83 corresponding to the para-disubstituted aromatic rings, and distinctive signals for the dihydrobenzofuran protons [5].

The carbon-13 nuclear magnetic resonance spectrum provides complementary information about the carbon framework of the molecule [4] [8]. Three-dimensional nuclear magnetic resonance structures have been determined for epsilon-viniferin complexes, providing detailed conformational information [8]. The nuclear magnetic resonance data are essential for confirming the regiochemistry and stereochemistry of the cyclization products formed during epsilon-viniferin biosynthesis [4] [9].

Advanced nuclear magnetic resonance techniques including heteronuclear shift correlation spectroscopy and two-dimensional nuclear magnetic resonance experiments have been employed to establish complete structural assignments [4] [9]. These methods are particularly valuable for distinguishing between different viniferin isomers and confirming the specific connectivity patterns within the molecule [4] [9].

Mass Spectrometry

Mass spectrometric analysis of epsilon-viniferin provides molecular weight confirmation and fragmentation pattern information [10] [11]. The molecular ion peak appears at m/z 454.47, corresponding to the expected molecular weight of the compound [10] [11]. In positive ionization mode, the pseudomolecular ion [M+Na]⁺ is observed at m/z 477.47, representing the sodium adduct commonly formed during electrospray ionization [10] [11].

Liquid chromatography-tandem mass spectrometry methods have been developed for quantitative analysis of epsilon-viniferin in biological samples [10] [11]. The selected reaction monitoring transition from m/z 455.10 to 215.05 provides selective detection with high sensitivity [10] [11]. These mass spectrometric methods are essential for pharmacokinetic studies and analytical applications requiring precise quantification of epsilon-viniferin [10] [11].

| Ion Type | m/z Value | Method | Reference |

|---|---|---|---|

| Molecular ion [M]⁺ | 454.47 | Direct ionization | [10] [11] |

| Pseudomolecular ion [M+Na]⁺ | 477.47 | Sodium adduct | [10] [11] |

| Fragment transition (LC-MS/MS) | 455.10 → 215.05 | Selected reaction monitoring | [10] [11] |

| Internal standard transition | 277.00 → 111.00 | Chlorpropamide standard | [10] [11] |

Stability Profiles Under Environmental Stressors

Thermal Stability

Epsilon-viniferin demonstrates variable thermal stability depending on storage temperature and exposure conditions [12]. At ambient temperature (25°C), the compound exhibits minimal degradation over extended storage periods of three months [12]. However, elevated temperatures significantly impact stability, with measurable degradation occurring at 40°C [12]. Under dark conditions at this elevated temperature, approximately 23% reduction in epsilon-viniferin content is observed over a three-month period [12].

The thermal degradation process appears to follow predictable kinetics, with the rate of decomposition increasing substantially with temperature elevation [12]. This temperature dependence is consistent with typical organic compound behavior and suggests that proper storage conditions are critical for maintaining compound integrity [12]. The relatively high flash point of 374.0 ± 31.5°C indicates reasonable thermal stability under normal handling conditions [7].

Photostability and Light Sensitivity

Light exposure represents one of the most significant stability challenges for epsilon-viniferin [12] [13] [14]. When exposed to light at 40°C, approximately 70% degradation occurs over three months, representing a dramatically higher degradation rate compared to dark storage conditions [12]. This photosensitivity is attributed to ultraviolet-induced isomerization reactions that convert the trans-configuration to less stable cis-isomers [13] [14].

The photodegradation process involves both direct photochemical reactions and secondary oxidative processes [13] [14]. Ultraviolet irradiation specifically promotes cis-trans isomerization, fundamentally altering the molecular structure and potentially reducing biological activity [13] [14]. Protection from light exposure through appropriate packaging and storage conditions is essential for maintaining epsilon-viniferin stability [13] [14].

Encapsulation in multi-lamellar liposomes has been demonstrated to provide significant protection against ultraviolet-induced degradation [13] [14]. The lipid bilayers effectively shield the compound from photochemical damage while simultaneously improving water solubility by over five orders of magnitude [13]. This approach represents a promising strategy for enhancing both stability and bioavailability [13] [14].

pH-Dependent Stability

The stability of epsilon-viniferin exhibits significant pH dependence, with optimal stability occurring within specific pH ranges [15]. The compound contains multiple phenolic hydroxyl groups with different pKa values, making it susceptible to pH-induced structural changes [15]. At physiological pH levels, the compound maintains reasonable stability, but extreme acidic or basic conditions can promote degradation reactions [15].

pH variations influence both the ionization state of the phenolic groups and the overall molecular conformation [15]. These changes can affect intermolecular interactions, solubility properties, and susceptibility to oxidative degradation [15]. The pH-dependent behavior is particularly relevant for biological applications where the compound may encounter varying pH environments [15].

Research has shown that pH affects not only stability but also the antioxidant properties of epsilon-viniferin [15]. The optimal pH for antioxidant activity appears to be around pH 6, where the compound demonstrates maximum effectiveness as a chain-breaking antioxidant [15]. This pH dependence has important implications for formulation design and therapeutic applications [15].

| Stressor | Degradation Rate/Effect | Time Period | Reference |

|---|---|---|---|

| Temperature (25°C) | Minimal degradation | 3 months | [12] |

| Temperature (40°C) | 23% reduction (darkness) | 3 months | [12] |

| Light exposure (40°C) | 70% degradation (with light) | 3 months | [12] |

| UV irradiation | Significant photoisomerization | Variable | [13] [14] |

| pH variations | pH-dependent stability | Variable | [15] |

| Encapsulation protection | 5 orders of magnitude solubility increase | Stable formulation | [13] |

Oxidative Stability

Epsilon-viniferin possesses inherent antioxidant properties due to its polyphenolic structure, yet it remains susceptible to oxidative degradation under certain conditions [16] [17]. The compound demonstrates excellent antioxidant capacity in polar systems, with an IC₅₀ value of 0.14 millimolar for superoxide anion scavenging [16]. However, this antioxidant activity can lead to consumption of the compound through radical scavenging reactions [16] [17].

The oxidative stability is influenced by environmental factors including oxygen concentration, presence of metal catalysts, and pH conditions [16] [17]. In biological systems, epsilon-viniferin can protect cells against oxidative stress while being gradually consumed in the process [17]. This dual role as both protective agent and degradation substrate requires careful consideration in stability assessments [16] [17].

| Method | Reagents | Yield (%) | Reaction Time | Overall Yield | Stereoselectivity | Key Advantages | Main Challenges |

|---|---|---|---|---|---|---|---|

| Oxidative Dimerization - AgOAc | AgOAc, MeOH, 50°C | High yield (not specified) | 1 h | Not reported | Racemic mixture | Simple, mild conditions | Limited scope |

| Oxidative Dimerization - RuCl₃ | RuCl₃·H₂O, MeOH/H₂O (10:1), 0-35°C | 18% (ε-viniferin), 7.5% (ω-viniferin) | 3 h | ~13% (multi-step) | Racemic mixture | Novel method, economical | Complex product mixture |

| Total Synthesis via BBr₃ | BBr₃, DCM, -45°C to 0°C | 42% (key step) | Overnight | 6.8% (14 steps) | Racemic mixture | High overall yield potential | Multiple protection steps |

| Total Synthesis via BCl₃/TBAI | BCl₃/TBAI, DCM, -20°C to 0°C | 57% (key step) | 6 h | 23% (key product) | Racemic mixture | Superior to BBr₃ | Requires HPLC purification |

| Suzuki Coupling Approach | Pd(PPh₃)₄, boronic acid, DMF/EtOH | 70-91% | 20 min (MW) | Good to excellent | Good | Reliable, versatile | Requires optimized conditions |

[Table 2: Challenges in Stereoselective Synthesis of ε-Viniferin]

| Challenge Category | Specific Issue | Current Solutions | Success Rate | Remaining Challenges |

|---|---|---|---|---|

| Benzofuran Ring Formation | Formation of 2,3-dihydrobenzofuran ring with correct stereochemistry | Use of bulky protecting groups to control stereochemistry | Moderate (60-80% diastereoselectivity) | Complete diastereoselectivity remains elusive |

| Stereochemical Control at C-2/C-3 | Control of relative configuration at dihydrobenzofuran stereocenters | Low temperature reactions with careful base selection | Variable (often 1:1 to 3:1 dr) | Need for better stereochemical control methods |

| E/Z Selectivity of Alkene | Maintaining E-configuration of stilbene unit during synthesis | Wittig-type reactions with stabilized ylides | Good (>90% E-selectivity achievable) | Some conditions still cause isomerization |

| Regioselectivity in Coupling | Selective 8-10' coupling over other regioisomers | Use of oxidative coupling with specific reagents (RuCl₃) | Low to moderate (18-40%) | Alternative regioselective methods needed |

| Demethylation Selectivity | Selective removal of methyl ethers without side reactions | BCl₃/TBAI system preferred over BBr₃ | Moderate (57% with BCl₃/TBAI) | Higher yielding demethylation conditions |

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Wikipedia

Dates

2. Vion, E., Page, G., Bourdeaud, E., et al. Trans ε-viniferin is an amyloid-β disaggregating and anti-inflammatory drug in a mouse primary cellular model of Alzheimer’s disease. Mol. Cell Neurosci. 88, 1-6 (2018).

3. Fu, J., Jin, J., Cichewicz, R.H., et al. trans-(−)-ε-Viniferin increases mitochondrial sirtuin 3 (SIRT3), activates AMP-activated protein kinase (AMPK), and protects cells in models of Huntington Disease. J. Biol. Chem. 287(29), 24460-24472 (2012).

4. Yu, B., Jiang, Y., Zhang, B., et al. Resveratrol dimer trans-ε-viniferin prevents rotaviral diarrhea in mice by inhibition of the intestinal calcium-activated chloride channel. Pharmacol. Res. 129, 453-461 (2018).

5. Ohara, K., Kusano, K., Kitao, S., et al. ε-Viniferin, a resveratrol dimer, prevents diet-induced obesity in mice. Biochem. Bioph. Res. Commun. 468(4), 877-882 (2015).

Product Citations